N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine
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Overview
Description
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine is an organic compound belonging to the class of phenylalanine derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitro group, and two amino acids, phenylalanine and tyrosine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The nitro group is introduced through nitration reactions. The synthesis can be achieved through a series of steps involving the coupling of protected amino acids, followed by deprotection and purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The phenylalanine and tyrosine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for deprotection, and various coupling agents for peptide bond formation. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, reduced nitro compounds, and substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino acids during synthesis, allowing for selective reactions. The nitro group can undergo reduction, leading to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-isoleucinate
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide
Uniqueness
N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine is unique due to the presence of both a nitro group and a benzyloxycarbonyl-protected amino acid. This combination allows for specific chemical reactions and interactions that are not possible with other similar compounds. Its unique structure makes it valuable in various research applications .
Properties
CAS No. |
61480-93-1 |
---|---|
Molecular Formula |
C26H25N3O8 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H25N3O8/c30-21-12-8-18(9-13-21)15-23(25(32)33)27-24(31)22(14-17-6-10-20(11-7-17)29(35)36)28-26(34)37-16-19-4-2-1-3-5-19/h1-13,22-23,30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |
InChI Key |
KISBZQUEDFDXAV-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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